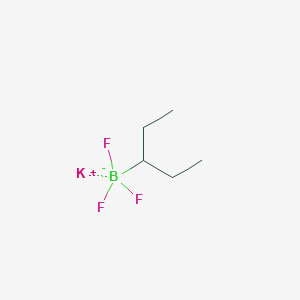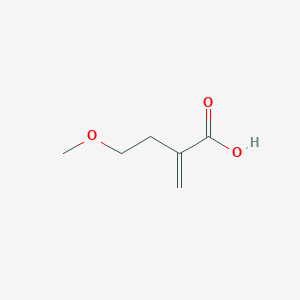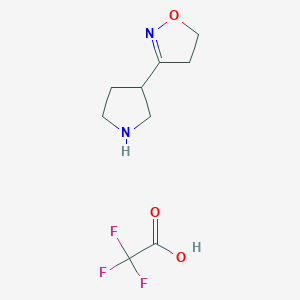
3-(Pyrrolidin-3-yl)-4,5-dihydro-1,2-oxazole,trifluoroaceticacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Pyrrolidin-3-yl)-4,5-dihydro-1,2-oxazole,trifluoroaceticacid is a complex organic compound that features a pyrrolidine ring, an oxazole ring, and a trifluoroacetic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrrolidin-3-yl)-4,5-dihydro-1,2-oxazole,trifluoroaceticacid typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex.
Formation of the Oxazole Ring: This step often involves the cyclization of amino alcohols under acidic conditions, using orthoesters to activate the hydroxyl group.
Introduction of the Trifluoroacetic Acid Group: This can be done through the reaction of the intermediate compound with trifluoroacetic anhydride under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve scalable versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Catalysts and reagents are chosen to ensure high efficiency and minimal environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(Pyrrolidin-3-yl)-4,5-dihydro-1,2-oxazole,trifluoroaceticacid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoroacetic acid group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
Oxidation: Formation of oxazole derivatives with higher oxidation states.
Reduction: Formation of reduced pyrrolidine and oxazole derivatives.
Substitution: Formation of new compounds with substituted functional groups.
Scientific Research Applications
3-(Pyrrolidin-3-yl)-4,5-dihydro-1,2-oxazole,trifluoroaceticacid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(Pyrrolidin-3-yl)-4,5-dihydro-1,2-oxazole,trifluoroaceticacid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Pyrrolizines: Compounds with a similar pyrrolidine ring structure but different functional groups.
Pyrrolidine-2-one: A simpler compound with a pyrrolidine ring and a ketone group.
Pyrrolidine-2,5-diones: Compounds with two ketone groups on the pyrrolidine ring.
Uniqueness
3-(Pyrrolidin-3-yl)-4,5-dihydro-1,2-oxazole,trifluoroaceticacid is unique due to its combination of a pyrrolidine ring, an oxazole ring, and a trifluoroacetic acid group. This unique structure imparts specific chemical and biological properties that are not found in simpler or less functionalized analogs .
Properties
Molecular Formula |
C9H13F3N2O3 |
|---|---|
Molecular Weight |
254.21 g/mol |
IUPAC Name |
3-pyrrolidin-3-yl-4,5-dihydro-1,2-oxazole;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C7H12N2O.C2HF3O2/c1-3-8-5-6(1)7-2-4-10-9-7;3-2(4,5)1(6)7/h6,8H,1-5H2;(H,6,7) |
InChI Key |
OXZBFXDTTJOZPY-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1C2=NOCC2.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


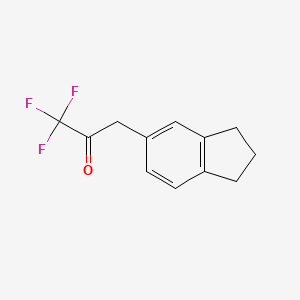
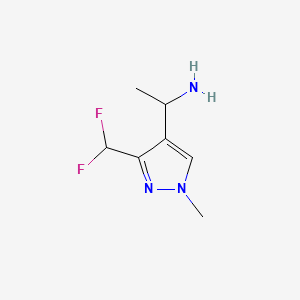
![1-{5-Oxa-6-azaspiro[3.4]oct-6-en-7-yl}methanamine](/img/structure/B13525730.png)
amine](/img/structure/B13525734.png)
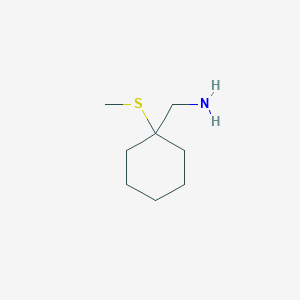
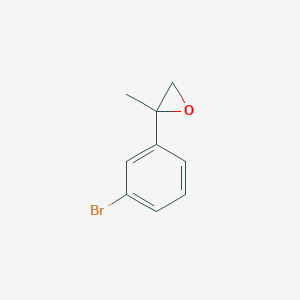
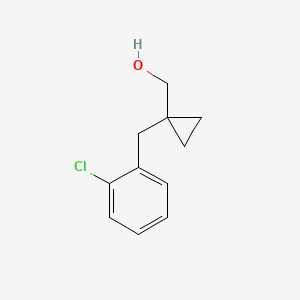
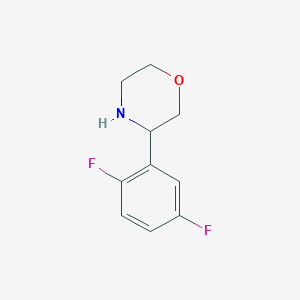
![5'-Chloro-[2,2'-bithiophene]-5-carboxylic acid](/img/structure/B13525767.png)
